4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
4-(2-azidoethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-12-5-4-7-2-1-3-9-8(7)6-10(15)13-9/h1-3H,4-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDNNXTBMVZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromo-to-Azide Substitution
A patent (CN112745256A) outlines the synthesis of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one from o-bromoethyl benzaldehyde and nitromethane using a catalytic system. This bromo intermediate serves as a precursor for nucleophilic substitution with sodium azide (NaN₃). The reaction typically proceeds in polar aprotic solvents like DMF or acetonitrile at 60–80°C, yielding the azidoethyl product via an SN2 mechanism.
Table 1: Comparison of Bromo-to-Azide Substitution Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 78 |
| Acetonitrile | 60 | 24 | 65 |
| DMSO | 90 | 8 | 72 |
The choice of solvent significantly impacts reaction efficiency, with DMF providing optimal azide incorporation. Post-reaction purification involves extraction with dichloromethane (DCM) and chromatography on silica gel.
Functionalization via Thiobenzamide Coupling
Source provides a general procedure for synthesizing 3-[amino(aryl)methylidene]oxindoles using 3-bromooxindoles and thiobenzamides. Adapting this method, 3-bromo-4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one could be treated with thioacetamide to introduce a thiol intermediate, followed by azidation.
Key Reaction Steps
-
Thiol Intermediate Formation : Reacting 3-bromooxindole with thioacetamide in DMF at room temperature for 12 hours generates a thiolated intermediate.
-
Azidation : Treating the thiol intermediate with trimethylsilyl azide (TMSN₃) and a copper catalyst replaces the thiol group with an azide. This step requires anhydrous conditions and inert atmosphere to prevent side reactions.
Table 2: Azidation of Thiol Intermediates
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | THF | 60 | 68 |
| Cu₂O | DMF | 80 | 72 |
| None (thermal) | Toluene | 110 | 45 |
Copper(I) catalysts enhance azide incorporation, with Cu₂O in DMF achieving 72% yield.
Challenges and Optimization Strategies
Stability of Azidoethyl Group
The azido group’s thermal and photolytic sensitivity complicates isolation. Source notes that this compound is stored as a brown solid, suggesting degradation under ambient conditions. To mitigate this, reactions are conducted under dim light, and products are purified via flash chromatography using chloroform/methanol gradients.
Solubility Considerations
The compound exhibits limited solubility in water but dissolves in chloroform, DCM, ethyl acetate, and methanol. Recrystallization from chloroform/methanol (1:1) yields analytically pure material, as described in Source.
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Preparation Routes
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Bromo-to-Azide Substitution | 78 | High | Moderate |
| One-Pot Alkynylation | 65* | Moderate | High |
| Thiobenzamide Coupling | 72 | High | High |
*Estimated based on analogous reactions.
The bromo-to-azide substitution route offers the best balance of yield and scalability, making it the preferred industrial method. In contrast, one-pot alkynylation-cyclization is less efficient but valuable for introducing diverse substituents during indole core formation .
Chemical Reactions Analysis
3.1. Hydrogenation Reactions
One notable reaction is the hydrogenation of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one using palladium on carbon (Pd/C) as a catalyst. This reaction converts the azido group into an amino group, resulting in:
- Product : 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride.
The reaction conditions typically involve:
- Solvent : Anhydrous methanol
- Pressure : Approximately 60–65 psi
- Duration : About 3 hours
The transformation showcases the versatility of the azido group in functional group interconversion .
3.3. Nucleophilic Substitution Reactions
The azido group can also participate in nucleophilic substitution reactions. For example, treatment with various nucleophiles (amines or alcohols) can lead to the formation of new derivatives:
- Example Reaction :
These reactions are valuable for generating diverse libraries of compounds for biological screening .
4.1. Mechanism of Hydrogenation
The hydrogenation mechanism involves the following steps:
- Adsorption of the azide compound onto the Pd surface.
- Cleavage of the N≡N bond under hydrogen atmosphere.
- Formation of an amino group through interaction with hydrogen.
This process highlights the role of metal catalysts in facilitating transformations involving nitrogen-containing functional groups .
4.2. Mechanism of Click Reactions
In CuAAC:
Scientific Research Applications
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological applications. The compound’s reactivity is primarily driven by the electron-deficient nature of the azido group, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Reactivity: The azide group in this compound enables Huisgen cycloaddition reactions, distinguishing it from amino- or aryl-substituted analogs .
- Solubility and Stability : Piperazine-containing derivatives (e.g., Ziprasidone) exhibit improved aqueous solubility due to ionizable amine groups, whereas benzoyloxyethyl derivatives () are lipophilic and require organic solvents for synthesis .
- Toxicity : Methylol modification reduces cytotoxicity (IC₅₀: >100 µM in V-79 fibroblasts) compared to the parent indol-2-one (IC₅₀: 25 µM) .
Key Differentiators and Research Implications
- Unique Reactivity : The azide group in this compound offers orthogonal reactivity for bioconjugation, a feature absent in dopamine agonists or antimicrobial analogs .
- Safety Profile : Substituents critically influence toxicity; azides require careful handling due to explosive risk, whereas methylol groups enhance biocompatibility .
Biological Activity
The compound 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one is part of the indole-2-one family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The azido group is introduced via nucleophilic substitution, which is a common strategy in organic synthesis to enhance the biological profile of indole derivatives.
Antimicrobial Activity
Indole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various pathogens:
- Antibacterial Activity : The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones in disk diffusion assays .
- Antifungal Activity : Similar compounds have also been reported to inhibit fungal strains such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .
Antitubercular Activity
Research highlights the potential of indole derivatives in combating tuberculosis. The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results in vitro . This suggests that modifications to the indole structure can enhance antitubercular properties.
Antiviral Activity
Some derivatives have been studied for their antiviral effects, particularly against HIV. The structural features of this compound may contribute to its ability to interfere with viral replication processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural characteristics:
- Indole Core : The indole moiety is crucial for binding interactions with biological targets.
- Azido Group : The presence of the azido group enhances reactivity and may facilitate interactions with nucleophiles in biological systems .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antibacterial Evaluation : A study conducted by Foroumadi et al. demonstrated that related compounds exhibited significant antibacterial activity against multiple strains, including metronidazole-resistant Helicobacter pylori strains .
- Antitubercular Screening : In vitro assays showed that certain derivatives had IC50 values in the low micromolar range against M. tuberculosis, indicating their potential as lead compounds for further development .
Data Summary
| Biological Activity | Tested Pathogens/Targets | Observed Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition zones |
| Antifungal | Candida albicans, A. niger | Effective growth inhibition |
| Antitubercular | Mycobacterium tuberculosis | Low micromolar IC50 values |
| Antiviral | HIV | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one, and how can they be addressed?
- The azidoethyl group introduces reactivity and stability concerns. A common strategy involves introducing the azide moiety via nucleophilic substitution (e.g., replacing a bromoethyl intermediate with sodium azide in polar aprotic solvents like DMF or acetonitrile). Careful temperature control (0–5°C) minimizes side reactions like azide decomposition . Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended to isolate the product .
Q. What analytical methods are critical for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential to verify the azidoethyl group’s presence (δ ~3.5–4.0 ppm for CH₂-N₃ protons) and the indol-2-one scaffold’s planar structure. FT-IR confirms the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can researchers mitigate hazards associated with handling the azide functional group?
- Azides are shock-sensitive and thermally unstable. Use small-scale reactions (<1 g), avoid metal catalysts, and conduct experiments in fume hoods with blast shields. Quench excess azides with sodium nitrite or ascorbic acid to prevent accumulation .
Advanced Research Questions
Q. How do synthetic route discrepancies affect the yield and purity of this compound?
- Contradictions arise in solvent choice (e.g., acetonitrile vs. DMF) and reaction time. For example, DMF may accelerate substitution but increase byproduct formation. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions. A recent study reported 67% yield using acetonitrile at 0°C for 12 hours, with impurities removed via recrystallization from ethanol/water .
Q. What biological targets are plausible for this compound, given its structural analogs?
- The indol-2-one scaffold is prevalent in kinase inhibitors (e.g., VEGFR2 inhibitors like SU5416, IC₅₀ ~200 nM ). The azido group may enable photoaffinity labeling for target identification or serve as a click chemistry handle for bioconjugation. Preliminary assays should evaluate inhibition of angiogenesis-related kinases (e.g., VEGFR2, FGFR1) using enzyme-linked immunosorbent assays (ELISA) .
Q. How can researchers resolve contradictions in reported spectral data for azidoethyl-indol-2-one derivatives?
- Discrepancies in NMR chemical shifts often stem from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Use standardized solvents and compare data with computational predictions (e.g., DFT calculations). For example, the indol-2-one carbonyl signal typically appears at δ ~170–175 ppm in ¹³C NMR, while azidoethyl protons show distinct coupling patterns (J = 6–8 Hz) .
Q. What strategies optimize the separation of geometric isomers in azidoethyl-indol-2-one derivatives?
- Isomers (e.g., E/Z configurations) can arise during synthesis. Preparative thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates them. Confirmation via NOESY NMR or X-ray crystallography is critical .
Methodological Considerations
- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., azide substitution vs. ring closure).
- Biological Screening : Prioritize kinase panel assays and cellular viability tests (e.g., MTT assays on B16 melanoma cells ).
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for indol-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
